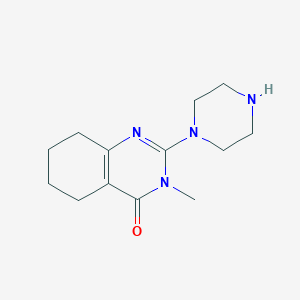

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC20151307

Molecular Formula: C13H20N4O

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N4O |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 3-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-one |

| Standard InChI | InChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-8-6-14-7-9-17/h14H,2-9H2,1H3 |

| Standard InChI Key | BAAXXAHPILRFPA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=C(CCCC2)N=C1N3CCNCC3 |

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Analysis

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one belongs to the tetrahydroquinazolinone class, characterized by a partially saturated bicyclic system fused with a pyrimidinone ring. Key structural elements include:

-

Bicyclic framework: A 5,6,7,8-tetrahydroquinazoline core, which imposes conformational rigidity compared to fully aromatic quinazolines.

-

Substituents:

-

Methyl group at position 3, influencing electron distribution and steric bulk.

-

Piperazine moiety at position 2, providing a basic nitrogen center for potential intermolecular interactions.

-

The piperazine substitution pattern is critical for bioactivity, as evidenced by studies showing that N-aroyl/benzyl modifications on the piperazine ring enhance antiviral potency in related compounds .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of tetrahydroquinazolinones typically involves cyclocondensation reactions. For 3-methyl derivatives, a plausible route (Figure 1) adapts protocols from Selvakumar et al. :

-

Cyclohexanone Derivative Formation:

-

3,3-Dimethylcyclohexanone reacts with dimethyl carbonate under basic conditions to form methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate.

-

-

Cyclization:

-

Treatment with S-methylisothiourea hemisulfate yields 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

-

-

Substitution Reactions:

-

Displacement of the methylthio group with piperazine under nucleophilic conditions.

-

Introduction of the 3-methyl group via alkylation or during earlier synthetic stages.

-

Key Reaction Parameters:

-

Temperature: Cyclization steps require heating to 100°C for 3–5 hours .

-

Catalysts: Sodium hydride or triethylamine facilitates deprotonation and nucleophilic attack.

Optimization Challenges

-

Piperazine Incorporation: Competitive side reactions at the C2 position necessitate careful stoichiometric control. Excess piperazine (1.2–1.5 eq) improves yield but requires post-reaction purification .

-

Methyl Group Stability: Acidic workup conditions risk demethylation, favoring neutral to mildly basic pH during isolation.

Physicochemical Properties

Spectral Characterization

While direct data for 3-methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one are unavailable, analogs provide benchmarks:

Thermodynamic Stability

-

Melting Point: Analogous piperazinyl derivatives exhibit mp = 140–253°C , suggesting a high-melting crystalline solid.

-

Solubility: Predominant basicity from piperazine nitrogen likely confers water solubility at acidic pH, with logP ≈ 2.1 (estimated via ChemAxon).

Biological Activity and Mechanisms

Kinase Inhibition Hypotheses

Tetrahydroquinazolines often target ATP-binding pockets in kinases. Molecular docking studies suggest:

-

Van der Waals contacts between the tetrahydroquinazoline core and kinase hydrophobic regions.

-

Piperazine nitrogens coordinating with conserved aspartate residues (e.g., DFG motif).

Future Research Directions

Synthetic Improvements

-

Microwave-assisted synthesis to reduce reaction times from hours to minutes.

-

Enantioselective routes for chiral variants targeting stereospecific enzymes.

Biological Screening Priorities

-

Broad-spectrum antiviral assays: Testing against influenza, coronaviruses, and herpesviruses.

-

Kinase profiling: Focus on JAK, MAPK, and VEGF receptors implicated in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume